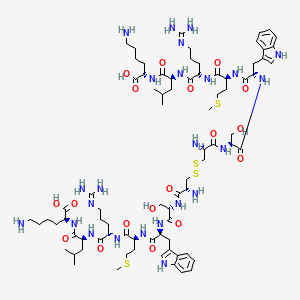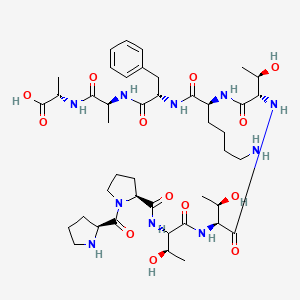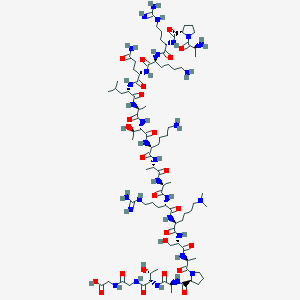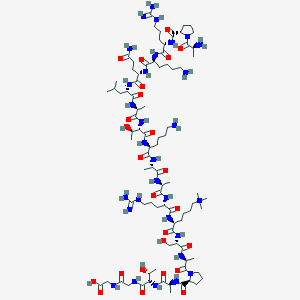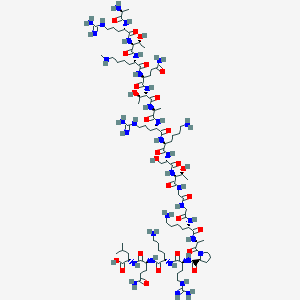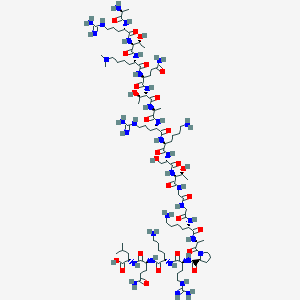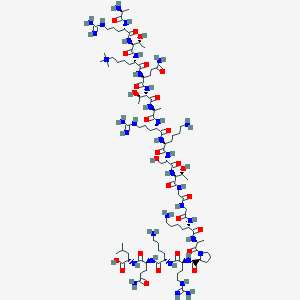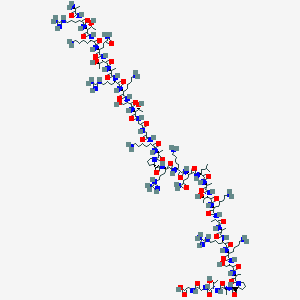
ATTO488-ProTx-I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTO488-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.
Aplicaciones Científicas De Investigación
Fluorescent Labeling and Ion Channel Studies
ATTO488-ProTx-I, a fluorescently labeled peptide, is primarily used in the study of ion channels. For instance, ATTO488-agitoxin 2 (A-AgTx2), a derivative of the Kv1 channel blocker agitoxin 2 (AgTx2) and labeled with ATTO 488, has been shown to selectively target the Kv1.3 channel. This specificity makes ATTO488-ProTx-I useful in the study and imaging of Kv1.3 channels in cells and tissues. The fluorescent labeling of ATTO488 adds new functionality to AgTx2, aiding in the exploration of new channel ligands with bioengineering screening systems (Denisova et al., 2022).
Förster Resonance Energy Transfer (FRET) Experiments
ATTO488-ProTx-I has been evaluated in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. These experiments are crucial for probing molecular interactions and dynamics. The robustness of smFRET depends significantly on the dyes used, and ATTO488-ProTx-I, as part of dye pairs, contributes to the accuracy and precision of distance measurements in these studies (Vandenberk et al., 2018).
Aptamer-Protein Interaction Studies
In the field of cancer research and diagnostics, ATTO488-labeled aptamers are used to track the formation of specific aptamer-target complexes. This application is significant in identifying potential cancer biomarkers and understanding mechanisms of carcinogenesis. The use of ATTO488-ProTx-I in this context allows for the detection of specific aptamer-protein interactions without the need for enrichment techniques, enhancing the sensitivity and specificity of these studies (Drabik et al., 2018).
Actin Polymerization Kinetics
ATTO488-ProTx-I is also used in the study of actin polymerization kinetics. MicroScale Thermophoresis (MST), utilizing ATTO488-labeled actin, enables real-time monitoring of polymerization. This application is valuable for assessing the effects of actin-binding proteins on polymerization and for quantitative determination of actin filament elongation rates (Topf et al., 2017).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



